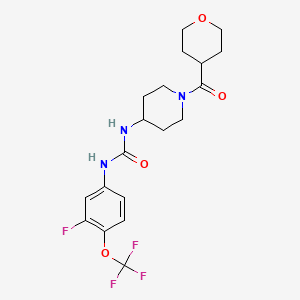

sEH inhibitor-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H23F4N3O4 |

|---|---|

Peso molecular |

433.4 g/mol |

Nombre IUPAC |

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea |

InChI |

InChI=1S/C19H23F4N3O4/c20-15-11-14(1-2-16(15)30-19(21,22)23)25-18(28)24-13-3-7-26(8-4-13)17(27)12-5-9-29-10-6-12/h1-2,11-13H,3-10H2,(H2,24,25,28) |

Clave InChI |

VZWISUYRLCJYFG-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F)C(=O)C3CCOCC3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of sEH inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of inflammatory and pain-related conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of sEH inhibitor-3, a potent thiazole-5-carboxamide-based inhibitor. This document includes a summary of its in vitro properties, detailed experimental protocols for key assays, and a discussion of the relevant signaling pathways.

Introduction to this compound

This compound, also referred to as compound 50 in the primary literature, is a novel and potent inhibitor of human soluble epoxide hydrolase.[1][2] It belongs to a class of thiazole-5-carboxamide (B1230067) derivatives functionalized with a 2-oxo-imidazolidine group as a secondary pharmacophore.[1] The chemical name for this compound is 2-(3-(3-chlorobenzyl)-2-oxoimidazolidin-1-yl)-N-(4-methoxy-2-(trifluoromethyl)benzyl)thiazole-5-carboxamide.[1] The discovery of this compound was the result of structure-activity relationship (SAR) studies aimed at optimizing potency, physicochemical properties, and metabolic stability.[1][3]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Human sEH IC50 | 0.46 nM | [1][2] |

| Metabolic Stability (t1/2 in HLM) | 126 min | |

| Solubility in Simulated Intestinal Fluid | 116 µM | [3] |

HLM: Human Liver Microsomes

Signaling Pathways and Experimental Workflows

The inhibition of soluble epoxide hydrolase by this compound directly impacts the arachidonic acid cascade, leading to an increase in the levels of epoxyeicosatrienoic acids (EETs). These signaling lipids have known anti-inflammatory and analgesic effects. The experimental workflow for the discovery and evaluation of sEH inhibitors typically involves a multi-stage process from initial screening to in vivo testing.

Experimental Protocols

The following are representative protocols for the key in vitro assays used in the characterization of this compound.

Synthesis of this compound (General Strategy)

The synthesis of thiazole-5-carboxamide derivatives like this compound typically involves a multi-step process. A plausible synthetic route is outlined below, based on established methods for similar compounds.

-

Synthesis of the Thiazole (B1198619) Core: The 2-aminothiazole-5-carboxylic acid core can be synthesized via the Hantzsch thiazole synthesis, reacting a thiourea (B124793) with an α-halocarbonyl compound.

-

Amide Coupling: The carboxylic acid of the thiazole core is then coupled with the desired amine, (4-methoxy-2-(trifluoromethyl)phenyl)methanamine, using a standard peptide coupling reagent such as HATU or EDC/HOBt.

-

Functionalization of the 2-amino Group: The 2-amino group of the thiazole is subsequently functionalized. This can involve a reaction with an isocyanate or a multi-step process to introduce the 3-(3-chlorobenzyl)-2-oxoimidazolidin-1-yl moiety.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the human sEH enzyme.

-

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate - CMNPC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human sEH to each well of the microplate.

-

Add the serially diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent substrate to each well.

-

Immediately measure the increase in fluorescence (e.g., excitation at 330 nm, emission at 465 nm) over a 30-minute period in kinetic mode.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

This compound

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing HLM and phosphate buffer.

-

Add this compound to the reaction mixture at a final concentration of 1 µM.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Centrifuge the samples to pellet the microsomal proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.

-

Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound against time.

-

Conclusion

This compound is a highly potent inhibitor of human soluble epoxide hydrolase with promising in vitro properties, including excellent metabolic stability and good solubility. Its discovery highlights the potential of the thiazole-5-carboxamide scaffold for the development of novel anti-inflammatory and analgesic agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this promising therapeutic target.

References

The Biological Nexus of Soluble Epoxide Hydrolase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a multitude of inflammatory, cardiovascular, and neuropathic conditions. This enzyme plays a pivotal role in the metabolism of endogenous lipid signaling molecules, specifically the cytoprotective epoxy-fatty acids (EpFAs). Inhibition of sEH stabilizes these beneficial mediators, augmenting their anti-inflammatory, analgesic, antihypertensive, and cardioprotective effects. This technical guide provides an in-depth exploration of the biological functions and signaling pathways modulated by sEH inhibitors, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and drug development.

Core Biological Function: Potentiation of Endogenous Lipid Mediators

The primary biological function of inhibiting soluble epoxide hydrolase (sEH) is the stabilization of epoxy-fatty acids (EpFAs), which are potent endogenous signaling molecules.[1] sEH is an enzyme that degrades EpFAs, such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2][3][4] By blocking this degradation pathway, sEH inhibitors effectively increase the bioavailability and residence time of EpFAs in various tissues.[4][5][6]

This elevation of EpFAs, particularly EETs, is central to the therapeutic effects of sEH inhibitors. EETs are known to possess a range of beneficial properties, including anti-inflammatory, vasodilatory, anti-hypertensive, analgesic, and organ-protective effects.[2][7][8][9] Consequently, sEH inhibition has been demonstrated as a promising therapeutic strategy for conditions such as hypertension, atherosclerosis, inflammatory pain, neuropathic pain, and neurodegenerative diseases like Alzheimer's.[1][3][7][8][10][11]

Key Signaling Pathways Modulated by sEH Inhibition

The therapeutic effects of sEH inhibitors are mediated through a network of interconnected signaling pathways. The increased levels of EETs following sEH inhibition influence several downstream targets, leading to a cascade of beneficial cellular responses.

The Arachidonic Acid Cascade and EET Stabilization

The foundational pathway involves the metabolism of arachidonic acid (AA). Cytochrome P450 (CYP) enzymes convert AA into various EETs.[8] These EETs are then rapidly hydrolyzed by sEH to DHETs.[2] sEH inhibitors act at this critical juncture to preserve the pool of biologically active EETs.[2][6]

Modulation of NF-κB and PPARγ Pathways

A significant portion of the anti-inflammatory effects of sEH inhibition is attributed to the modulation of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. Elevated EETs have been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[8][9] This inhibition leads to a reduction in the production of inflammatory cytokines.[9]

Furthermore, EETs can activate PPARγ, a nuclear receptor with anti-inflammatory properties.[1][9] Activation of PPARγ can further suppress NF-κB activity, creating a synergistic anti-inflammatory effect.[9] Some studies suggest that the anti-inflammatory effects of sEH inhibitors are mediated, at least in part, through the preservation of PPARγ function.[1]

Neuroprotective GSK3β Signaling Pathway

In the context of neurodegenerative diseases such as Alzheimer's, sEH inhibitors have been shown to exert neuroprotective effects by modulating the glycogen (B147801) synthase kinase 3 beta (GSK3β) signaling pathway.[11] Inhibition of sEH leads to an increase in EETs, which in turn can inactivate GSK3β.[11] The inactivation of GSK3β has been linked to reduced neuroinflammation, neuronal death, and oxidative stress.[11] This pathway highlights the potential of sEH inhibitors in treating neuroinflammatory conditions.[11]

Quantitative Data on sEH Inhibitor Potency

The potency of sEH inhibitors is a critical parameter in their development and application. The following table summarizes the in vitro inhibitory activity (IC50) of several well-characterized sEH inhibitors against human and rodent sEH.

| Inhibitor | Human sEH IC50 (nM) | Rodent sEH IC50 (nM) | Reference(s) |

| TPPU | 0.8 | 1.1 (Monkey) | [12] |

| t-TUCB | 0.4 | 0.9 (Monkey) | [9][12] |

| t-AUCB | Not specified | Low nM | [4] |

| APAU | Not specified | Low nM | [4] |

| AUDA | Not specified | Not specified | [13] |

| GSK2256294 | 0.027 | Not specified | [14] |

Note: IC50 values can vary depending on the assay conditions and the specific recombinant enzyme used.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for in vivo administration and in vitro assays involving sEH inhibitors.

In Vivo Administration of sEH Inhibitors in Rodent Models

Objective: To assess the in vivo efficacy of sEH inhibitors in animal models of disease.

Protocol 1: Oral Gavage Administration [15]

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of the sEH inhibitor.

-

Prepare a vehicle, such as corn oil or a solution of polyethylene (B3416737) glycol 400 (PEG400) in saline.

-

Suspend or dissolve the inhibitor in the vehicle to the desired final concentration. Ensure homogeneity through vortexing or sonication.

-

-

Animal Dosing:

-

Weigh each animal to determine the precise dosing volume.

-

Gently restrain the animal.

-

Introduce the gavage needle orally and advance it into the esophagus.

-

Slowly administer the calculated volume of the dosing solution.

-

Return the animal to its cage and monitor for any adverse effects.

-

Protocol 2: Intraperitoneal (i.p.) Injection [15]

-

Preparation of Dosing Solution:

-

Dissolve the sEH inhibitor in a suitable sterile vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary).

-

Ensure the final concentration of the solubilizing agent is non-toxic.

-

-

Animal Dosing:

-

Weigh each animal for accurate dose calculation.

-

Restrain the animal to expose the abdomen.

-

Wipe the injection site in the lower abdominal quadrant with 70% ethanol.

-

Insert a sterile needle (e.g., 27-gauge) at a 15-30 degree angle into the peritoneal cavity.

-

Inject the calculated volume of the inhibitor solution.

-

Withdraw the needle and monitor the animal.

-

In Vitro sEH Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a compound against sEH.

Protocol: Fluorescent Assay [12][16]

-

Reagents and Materials:

-

Recombinant human or rodent sEH.

-

Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Test inhibitor compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Add the recombinant sEH enzyme to each well of the microplate.

-

Add the different concentrations of the test inhibitor to the wells and pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the fluorescent substrate (CMNPC).

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

sEH inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action centered on the stabilization of beneficial epoxy-fatty acids. Their ability to modulate fundamental signaling pathways involved in inflammation, vascular function, and neuronal health underscores their broad therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of sEH inhibition. Future research will likely focus on the development of inhibitors with improved pharmacokinetic profiles and the expansion of their clinical applications.

References

- 1. dovepress.com [dovepress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for inhibitors of soluble epoxide hydrolase (sEH). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel sEH inhibitors.

Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules with a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively terminates their signaling.[1][3][4]

Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain, by preserving the beneficial actions of EETs.[2] The development of potent and selective sEH inhibitors is therefore an active area of research. Understanding the structure-activity relationship of these inhibitors is paramount to designing new chemical entities with improved efficacy and pharmacokinetic profiles.

sEH Inhibitor Pharmacophore and Key Interactions

The majority of potent sEH inhibitors are urea-based compounds, although amide and other heterocyclic scaffolds have also been successfully developed.[5] The general pharmacophore for sEH inhibitors consists of a central hydrogen-bond donating and accepting moiety that interacts with key residues in the enzyme's active site. This central feature is typically flanked by two hydrophobic groups that occupy distinct pockets within the L-shaped active site of sEH.

The key interactions within the active site involve hydrogen bonds between the urea (B33335) or amide core of the inhibitor and the catalytic triad (B1167595) of the enzyme, which includes Asp335, Tyr383, and Tyr466 in human sEH. The hydrophobic tails of the inhibitor engage with hydrophobic residues lining the active site, contributing significantly to the binding affinity.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various classes of sEH inhibitors, providing a comparative overview of their inhibitory potencies (IC50 values).

Urea-Based sEH Inhibitors

Urea-based inhibitors represent one of the most extensively studied classes of sEH inhibitors. The SAR of these compounds is well-defined, with modifications to the hydrophobic side chains significantly impacting potency.

| Compound ID | R1 Group | R2 Group | IC50 (nM, human sEH) |

| 1 | Adamantyl | Cyclohexyl | 15 |

| 2 | Adamantyl | 4-Trifluoromethoxyphenyl | 0.9 |

| 3 | 4-Trifluoromethoxyphenyl | 1-Acetyl-4-piperidyl | 0.7 |

| 4 | 4-Chlorophenyl | 1-Propionyl-4-piperidyl | 1.2 |

| 5 | 3-Trifluoromethylphenyl | 1-(Cyclopropanecarbonyl)-4-piperidyl | 0.5 |

Amide-Based sEH Inhibitors

Amide-based inhibitors offer an alternative to the urea scaffold, often with improved physicochemical properties. The SAR of these compounds highlights the importance of the substituents on both the acyl and amine portions of the amide.

| Compound ID | Acyl Group | Amine Group | IC50 (nM, human sEH) |

| 6 | Adamantylcarbonyl | 4-Trifluoromethoxybenzylamine | 25 |

| 7 | Cyclohexylcarbonyl | 4-Trifluoromethoxybenzylamine | 80 |

| 8 | Adamantylacetyl | 4-Phenylpiperidine | 5.4 |

| 9 | 4-Trifluoromethoxybenzoyl | 4-Phenylpiperidine | 1.8 |

| 10 | 1-Naphthoyl | 4-Cyclohexylpiperidine | 3.2 |

Other Heterocyclic sEH Inhibitors

A diverse range of heterocyclic scaffolds have been explored as sEH inhibitors, demonstrating that potent inhibition can be achieved with various core structures.

| Compound ID | Scaffold | Key Substituents | IC50 (nM, human sEH) |

| 11 | Pyridine | 2-(Adamantyl-ureido), 6-methyl | 4.5 |

| 12 | Benzothiazole | 2-Amino, 6-(4-trifluoromethoxy-phenoxy) | 7.1 |

| 13 | Thiazole | 2-Amido(adamantane), 4-phenyl | 11.2 |

| 14 | Piperidine | 1-Acyl(4-trifluoromethoxybenzoyl), 4-amino(adamantyl) | 0.8 |

| 15 | Pyrrolidine | 1-Acyl(adamantylacetyl), 3-(4-chlorophenoxy) | 6.3 |

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory potency of sEH inhibitors.

Fluorescence-Based sEH Inhibition Assay

This assay measures the enzymatic activity of sEH by monitoring the hydrolysis of a fluorogenic substrate. The increase in fluorescence is proportional to the enzyme activity, and the reduction in this signal in the presence of an inhibitor is used to determine its IC50 value.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Test compounds (sEH inhibitors)

-

Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid, AUDA)

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Compound Preparation:

-

Prepare stock solutions of test compounds and the positive control in DMSO.

-

Perform serial dilutions of the stock solutions in sEH assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Enzyme Preparation:

-

Dilute the recombinant human sEH to the desired working concentration in cold sEH assay buffer. Keep the diluted enzyme on ice until use.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the following:

-

sEH assay buffer

-

Diluted test compound, positive control, or vehicle control (assay buffer with the same final DMSO concentration).

-

Include "no enzyme" control wells containing only buffer and substrate to measure background fluorescence.

-

-

-

Pre-incubation:

-

Add the diluted sEH enzyme to all wells except the "no enzyme" controls.

-

Mix gently and incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare the fluorogenic substrate solution in sEH assay buffer.

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30 minutes or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" controls) from all other readings.

-

Calculate the rate of reaction (for kinetic reads) or the final fluorescence units (for endpoint reads).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the sEH signaling pathway and a typical experimental workflow for inhibitor screening.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of sEH Inhibitor-3 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for mitigating inflammatory processes. This enzyme, sEH, metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH presents a promising strategy to bolster the body's natural anti-inflammatory responses. This technical guide provides an in-depth overview of the therapeutic potential of a representative potent sEH inhibitor, referred to herein as sEH inhibitor-3, in the context of inflammation. It details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its evaluation, and visualizes the core signaling pathways involved.

Introduction to Soluble Epoxide Hydrolase and its Role in Inflammation

The arachidonic acid cascade is a pivotal pathway in the inflammatory response, traditionally associated with the pro-inflammatory prostaglandins (B1171923) and leukotrienes produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively[1]. However, a third branch of this cascade, mediated by cytochrome P450 (CYP) epoxygenases, produces epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory properties[2][3].

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally less active[2][3]. By inhibiting sEH, the endogenous levels of EETs are stabilized and increased, thereby enhancing their beneficial anti-inflammatory, analgesic, and vasodilatory effects[2][4]. This makes sEH a compelling target for the development of novel anti-inflammatory therapeutics with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs)[3].

Mechanism of Action of this compound

This compound is a potent, selective, and competitive inhibitor of the soluble epoxide hydrolase enzyme. The primary mechanism of action involves the stabilization of endogenous EETs[5]. Increased levels of EETs exert their anti-inflammatory effects through multiple pathways:

-

Inhibition of the NF-κB Pathway: EETs have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[2][6]. By preventing the degradation of IκB, an inhibitor of NF-κB, EETs suppress the transcription of pro-inflammatory cytokines and adhesion molecules[6][7].

-

Modulation of Cytokine Production: Inhibition of sEH leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6[1][8][9]. Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10[8][10].

-

Activation of PPARγ: EETs can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions[11].

-

Reduction of Oxidative Stress: sEH inhibition has been demonstrated to decrease oxidative stress, a key component of the inflammatory process[12].

The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the mechanism of action of this compound.

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Quantitative Data on sEH Inhibitor Efficacy

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following table summarizes the in vitro potency of several well-characterized urea-based sEH inhibitors against human and murine sEH.

| Inhibitor | Target | Assay Type | IC50 Value (nM) | Reference |

| AUDA-BE | Mouse sEH | Enzymatic Assay | 50 | [1] |

| Human sEH | Enzymatic Assay | 100 | [4] | |

| TPPU | Human sEH | Enzymatic Assay | 3.7 | [4] |

| sEH inhibitor-16 | Human sEH | Enzymatic Assay | 2 | [4] |

| APAU | Rat sEH | Enzymatic Assay | Low nM | [13] |

| t-AUCB | Rat sEH | Enzymatic Assay | Low nM | [13] |

| t-TUCB | Rat sEH | Enzymatic Assay | Low nM | [13] |

Note: "this compound" is a representative inhibitor, and its specific IC50 would be expected to be in the low nanomolar range, similar to potent inhibitors like TPPU and sEH inhibitor-16.

The in vivo efficacy of sEH inhibitors has been demonstrated in various animal models of inflammation. The table below presents a selection of key findings.

| Inhibitor | Animal Model | Inflammatory Stimulus | Key Findings | Reference |

| AUDA-BE | C57BL/6 Mice | Lipopolysaccharide (LPS) | - Substantially diminished mortality and systemic hypotension.- Decreased plasma levels of pro-inflammatory cytokines and nitric oxide metabolites. | [1] |

| APAU | Rats | Lipopolysaccharide (LPS) | - Dose-dependently reduced inflammatory allodynia. | [13] |

| TPPU | Mice | Lipopolysaccharide (LPS) | - Alleviated LPS-induced pulmonary inflammation.- Reduced expression of TREM-1 and pro-inflammatory cytokines (TNF-α, IL-1β). | [7][14] |

| t-TUCB | Mice | Ovalbumin (OVA) | - Reduced Th2 cytokines (IL-4, IL-5) and chemokines.- Improved lung compliance and resistance. | [15] |

| AUDA | Rats | Postpartum Depression Model | - Attenuated depression-like behavior.- Reversed increases in pro-inflammatory markers (IL-1β, IL-6, NF-κB p65) in the prefrontal cortex. | [9] |

Detailed Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescence-based)

This protocol is designed to determine the IC50 value of this compound.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

This compound (and positive control, e.g., AUDA)

-

DMSO (for dissolving compounds)

-

384-well black microplate

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in sEH assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the recombinant human sEH in cold sEH assay buffer to the working concentration as recommended by the manufacturer. Keep the enzyme on ice.

-

Assay Setup:

-

Add 40 µL of sEH assay buffer to each well of the 384-well plate.

-

Add 0.5 µL of the diluted test compounds (this compound, positive control, or vehicle) to the respective wells.

-

Add 39.5 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate for 5-10 minutes at room temperature.

-

-

Reaction Initiation: Prepare the fluorescent substrate solution in sEH assay buffer. Add 10 µL of the substrate solution to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 25°C or 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background fluorescence from the "no enzyme" controls.

-

Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo LPS-Induced Endotoxemia Model

This protocol evaluates the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., olive oil, PEG400)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Equipment for blood pressure measurement (e.g., tail-cuff plethysmography)

-

ELISA kits for cytokine measurement (TNF-α, IL-6, etc.)

-

Nitrite (B80452)/Nitrate (B79036) assay kit

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Inhibitor Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle to the mice via an appropriate route (e.g., subcutaneous, oral gavage, or intraperitoneal injection) at a specified time before LPS challenge (e.g., 1-24 hours prior).

-

LPS Challenge: Induce endotoxemia by injecting LPS (e.g., 10 mg/kg) intraperitoneally.

-

Monitoring:

-

Mortality: Monitor the survival of the animals for up to 72 hours post-LPS injection.

-

Blood Pressure: Measure systolic blood pressure at baseline and at various time points after LPS injection.

-

-

Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice and collect blood (via cardiac puncture) and tissues (e.g., liver, spleen, lungs).

-

Biochemical Analysis:

-

Cytokine Levels: Prepare plasma from the collected blood and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA kits.

-

Nitric Oxide Metabolites: Measure the levels of nitrite and nitrate in the plasma as an indicator of nitric oxide production.

-

Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate tissue injury and inflammatory cell infiltration.

-

The following diagram outlines the workflow for the in vivo LPS-induced endotoxemia model.

Caption: Experimental workflow for the in vivo LPS-induced endotoxemia model.

Toxicology and Safety Profile

Preclinical studies with various sEH inhibitors have generally indicated a good safety profile. For instance, the sEH inhibitor GSK2256294 was well-tolerated in Phase I clinical trials with no serious adverse events attributed to the drug[16][17]. Another inhibitor, AR9281, also completed Phase Ia and Ib studies successfully[18]. The therapeutic index for sEH inhibitors appears to be large[7]. However, as with any drug development program, a comprehensive toxicological evaluation of this compound, including acute and chronic toxicity studies, genotoxicity, and safety pharmacology, is essential.

Conclusion and Future Directions

This compound, as a representative of a class of potent and selective soluble epoxide hydrolase inhibitors, holds significant therapeutic potential for the treatment of a wide range of inflammatory diseases. By stabilizing endogenous anti-inflammatory EETs, these inhibitors can modulate key inflammatory pathways, including the NF-κB signaling cascade, and reduce the production of pro-inflammatory mediators. The preclinical data strongly support their continued investigation. Future research should focus on confirming the efficacy of sEH inhibitors in a broader range of chronic inflammatory disease models, further elucidating the downstream signaling pathways of EETs, and advancing the most promising candidates through clinical development. The development of sEH inhibitors represents a novel and promising approach to managing inflammation with the potential for an improved safety profile compared to existing therapies.

References

- 1. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting soluble epoxide hydrolase for inflammation and pain - an overview of pharmacology and the inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the sEH inhibitor AUDA on arachidonic acid metabolism and NF-κB signaling of rats with postpartum depression-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]

- 13. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bps.ac.uk [bps.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Soluble Epoxide Hydrolase Inhibitors and their Potential for Trea...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to the Neuroprotective Effects of Soluble Epoxide Hydrolase (sEH) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical pathogenic process in a wide range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. Soluble epoxide hydrolase (sEH), an enzyme primarily responsible for the degradation of anti-inflammatory epoxy fatty acids (EpFAs), has emerged as a key therapeutic target. Inhibition of sEH elevates the levels of neuroprotective EpFAs, such as epoxyeicosatrienoic acids (EETs), thereby mitigating neuroinflammation, reducing oxidative stress, and promoting neuronal survival. This technical guide provides an in-depth overview of the neuroprotective effects of sEH inhibitors, with a focus on potent compounds like sEH-IN-3 and the extensively studied inhibitor TPPU. It details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

The Role of Soluble Epoxide Hydrolase (sEH) in the Central Nervous System

Soluble epoxide hydrolase is a cytosolic enzyme encoded by the EPHX2 gene.[1] In the brain, sEH is expressed in various cell types, including astrocytes, oligodendrocytes, and neurons.[2] Its primary function is the hydrolysis of EETs—bioactive lipid mediators derived from arachidonic acid via cytochrome P450 (CYP) epoxygenases—into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][3][4]

EETs possess a range of beneficial properties in the central nervous system, including potent anti-inflammatory, vasodilatory, and anti-apoptotic effects.[2][5] By degrading EETs, sEH curtails these protective actions. Elevated sEH levels have been observed in the brains of Alzheimer's disease patients and in various animal models of neurological disease, suggesting that upregulation of sEH contributes to disease pathogenesis by diminishing the availability of neuroprotective EETs.[2][6][7][8] Consequently, inhibiting sEH activity to preserve endogenous EET levels represents a promising strategy for therapeutic intervention in neurological disorders.[2][6]

Core Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism by which sEH inhibitors exert their neuroprotective effects is by modulating the arachidonic acid (AA) metabolic pathway. As illustrated below, AA is metabolized by CYP epoxygenases to form EETs. These EETs then exert anti-inflammatory and pro-survival effects. The enzyme sEH terminates this signaling by converting EETs to less active DHETs. Potent sEH inhibitors, such as sEH-IN-3 (IC50: 0.46 nM) , block this degradation step, thereby increasing the bioavailability of EETs and amplifying their neuroprotective functions.[9]

Quantitative Data on Neuroprotective Effects of sEH Inhibitors

The efficacy of sEH inhibitors has been quantified across various preclinical models of neurological disease. The following tables summarize key findings for prominent inhibitors like TPPU and AUDA, which serve as exemplars for the therapeutic potential of this drug class.

Table 1: In Vitro Inhibitory Activity of sEH Inhibitors

| Inhibitor | Target | IC50 | Source Organism | Reference |

|---|---|---|---|---|

| sEH-IN-3 | sEH | 0.46 nM | Not Specified | [9] |

| TPPU | sEH | Low nM | Human, Rodent | [10] |

| AUDA | sEH | Low nM | Rodent | [11] |

| t-AUCB | sEH | Low nM | Rodent | [12] |

| G1 | sEH | 0.05 nM | Human |[13] |

Table 2: Neuroprotective Effects of sEH Inhibitors in Ischemic Stroke Models

| Inhibitor | Animal Model | Dosage & Administration | Key Neuroprotective Outcomes | Reference |

|---|---|---|---|---|

| AUDA | Rat (MCAO) | 5 mg/kg, i.p. | - Reduced infarct volume- Improved neurological function- Decreased M1 microglia, Increased M2 microglia- Reduced pro-inflammatory gene expression (IL-1β, IL-6) | [14][15] |

| AUDA-BE | Mouse (MCAO) | 10 mg/kg, i.p. | - Significantly reduced infarct size at 24h | [11] |

| AUDA | SHRSP Rat (MCAO) | 2 mg/day in drinking water (6 weeks) | - Reduced hemispheric infarct- Improved neurodeficit score- Reduced collagen deposition in middle cerebral artery | [16] |

| t-AUCB | Mouse (MCAO) | Post-stroke treatment | - Exerted brain protection in non-diabetic mice |[17] |

Table 3: Neuroprotective Effects of sEH Inhibitors in Neurodegeneration Models

| Inhibitor | Animal/Cell Model | Dosage & Administration | Key Neuroprotective Outcomes | Reference |

|---|---|---|---|---|

| TPPU | 5xFAD Mouse (AD) | In drinking water (long-term) | - Reduced β-amyloid pathology- Reversed microglia & astrocyte reactivity- Improved cognitive function- Increased brain EpFA concentrations | [6][8] |

| TPPU | Drosophila (AD) | Not specified | - Improved survival time and olfactory memory- Reduced MDA content, elevated SOD activity | [18] |

| TPPU | SH-SY5Y & HMC3 cells (AD) | Not specified | - Improved cell viability, reduced apoptosis- Downregulated inflammatory cytokines (TNF-α, IL-1β, IL-6)- Upregulated M2 microglia markers (CD206) | [18] |

| TPPU | Mouse (Chronic Hypoperfusion) | Not specified | - Attenuated microglia activation- Enhanced oligodendrogenesis- Promoted white matter integrity and remyelination |[5] |

Key Signaling Pathways in Neuroprotection

sEH inhibitors achieve neuroprotection by modulating multiple downstream signaling pathways. This multi-target effect makes them particularly attractive therapeutic candidates.[5]

Anti-Neuroinflammatory Pathways

A primary benefit of sEH inhibition is the suppression of neuroinflammatory cascades. In models of Alzheimer's disease, the inhibitor TPPU has been shown to block Aβ-mediated neuroinflammation by inhibiting the TLR4/NF-κB and p38 MAPK/NF-κB signaling pathways.[18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][18]

References

- 1. mdpi.com [mdpi.com]

- 2. Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer’s Disease and Other Neurological Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]

- 4. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibition Promotes White Matter Integrity and Long-Term Functional Recovery after chronic hypoperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson’s Disease: A New Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Soluble epoxide hydrolase: a novel therapeutic target in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Soluble Epoxide Inhibition Is Protective Against Cerebral Ischemia via Vascular and Neural Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of sEH Inhibitor-3: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for sEH inhibitor-3, also identified as compound 35. This potent and orally active inhibitor of soluble epoxide hydrolase (sEH) has demonstrated significant promise in preclinical models, particularly in the context of neuropathic pain. This document summarizes key quantitative efficacy data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Core Efficacy and Physicochemical Properties

This compound is a potent antagonist of human soluble epoxide hydrolase with a Ki of 0.75 nM.[1] The compound has been evaluated for its inhibitory activity, physical properties, and in vivo efficacy, demonstrating characteristics favorable for a drug candidate.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Ki (nM) |

| Human sEH | 1.2 ± 0.1 | 0.75 |

| Murine sEH | 2.0 ± 0.1 | - |

| Data sourced from Lee et al., 2020. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H23F4N3O4 |

| Molecular Weight | 433.4 g/mol |

| Aqueous Solubility (pH 7.4) | 12 µg/mL |

| LogP | 2.9 |

| Melting Point | 165-166 °C |

| Data sourced from Lee et al., 2020. |

Table 3: Pharmacokinetic Profile of this compound in Rodents

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Rat | Oral (p.o.) | 1 | 2 | 150 ± 20 | 750 ± 100 |

| Pharmacokinetic parameters following a single oral administration. Data presented as mean ± SEM. Sourced from Lee et al., 2020. |

In Vivo Efficacy in a Neuropathic Pain Model

The therapeutic potential of this compound was assessed in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats, a well-established model for studying neuropathic pain.

Table 4: Efficacy of this compound in a Rat Model of Diabetic Neuropathy

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Post-dose | % Reversal of Allodynia |

| Vehicle Control | - | 4.5 ± 0.5 | 0% |

| This compound | 1 | 12.8 ± 1.5 | ~85% |

| Gabapentin (B195806) (comparator) | 100 | 10.5 ± 1.2 | ~60% |

| Mechanical allodynia was assessed using the von Frey test. Data are represented as mean ± SEM. Sourced from Lee et al., 2020. |

Signaling Pathway and Experimental Workflows

The mechanism of action of sEH inhibitors is rooted in the modulation of the arachidonic acid cascade. By inhibiting sEH, the degradation of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) is prevented, leading to their accumulation and enhanced downstream signaling.

Experimental Protocols

In Vitro sEH Inhibitory Activity Assay

The inhibitory potency of this compound was determined using a fluorometric assay.

-

Enzyme: Recombinant human and murine sEH were expressed in a baculovirus system and purified.

-

Substrate: A fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), was used.

-

Procedure:

-

The assay was performed in a 96-well plate format in a sodium phosphate (B84403) buffer (0.1 M, pH 7.4) containing 0.1 mg/mL of bovine serum albumin (BSA).

-

This compound was pre-incubated with the enzyme for 5 minutes at 30°C.

-

The reaction was initiated by the addition of the CMNPC substrate.

-

The hydrolysis of CMNPC to a fluorescent product was monitored over 10 minutes using a fluorescence plate reader with excitation at 330 nm and emission at 465 nm.

-

IC50 values were calculated by fitting the dose-response data to a 4-parameter logistic equation. The Ki was determined using the Cheng-Prusoff equation.

-

Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (250-300g) were used.

-

Formulation and Administration: this compound was formulated in a vehicle of PEG400:Solutol HS 15:Water (10:5:85) and administered as a single oral gavage at a dose of 1 mg/kg.

-

Sample Collection: Blood samples were collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation.

-

Analysis: The concentration of this compound in plasma was quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.

Diabetic Neuropathic Pain Model in Rats

-

Induction of Diabetes: Diabetes was induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg) dissolved in citrate (B86180) buffer. Control animals received the buffer alone. Diabetes was confirmed by measuring blood glucose levels.

-

Assessment of Mechanical Allodynia: Mechanical allodynia, a hallmark of neuropathic pain, was assessed using the von Frey filament test. Rats were placed in individual chambers on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined using the up-down method.

-

Drug Administration and Efficacy Testing: Two weeks after STZ injection, when mechanical allodynia was established, a baseline paw withdrawal threshold was determined. Rats were then orally administered either vehicle, this compound (1 mg/kg), or gabapentin (100 mg/kg). The paw withdrawal threshold was reassessed at various time points after dosing to determine the anti-allodynic effect of the treatments. The percentage reversal of allodynia was calculated based on the post-dose threshold relative to the baseline and a pre-diabetic normal threshold.

References

A Technical Guide to Soluble Epoxide Hydrolase Inhibitors: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a multitude of diseases, primarily due to its central role in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules.[1][2] This enzyme, found in various tissues including the liver, kidney, and brain, is responsible for the degradation of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, the endogenous levels of beneficial EETs are elevated, offering therapeutic potential in conditions such as hypertension, inflammation, pain, and neurodegenerative diseases.[5][6][7] This technical guide provides a comprehensive review of the current literature on sEH inhibitors, focusing on their mechanism of action, structure-activity relationships, pharmacokinetic profiles, and the experimental methodologies used in their evaluation.

Core Mechanism of Action and Signaling Pathways

The primary mechanism of action of sEH inhibitors is the stabilization of EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[6][7] Elevated EET levels lead to a range of beneficial physiological effects.

The Arachidonic Acid Cascade and sEH Intervention

The metabolic cascade of arachidonic acid is a critical signaling platform in the cell. One arm of this cascade, mediated by CYP epoxygenases, produces EETs. sEH acts as a key regulator in this pathway by hydrolyzing EETs to DHETs, thereby diminishing their biological activity.[7] sEH inhibitors block this degradation step, increasing the bioavailability of EETs.

Downstream Signaling of EETs: NF-κB and PPAR Pathways

EETs exert their anti-inflammatory effects through multiple downstream signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] EETs can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.[9][10]

Furthermore, EETs have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[11][12] Activation of PPARγ by EETs can lead to the inhibition of the NF-κB pathway and exert anti-inflammatory effects.[11][13]

Quantitative Data of Key sEH Inhibitors

The development of sEH inhibitors has led to numerous compounds with varying potencies and pharmacokinetic profiles. The following tables summarize key quantitative data for some of the most well-characterized sEH inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50) of Selected sEH Inhibitors

| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |

| TPPU | 1.1 - 55 | 2.8 | [14][15] |

| t-TUCB | 9 | 27 | [15] |

| AR9281 | - | - | [1] |

| t-AUCB | - | - | [16] |

| Compound 52 | - | - | [5] |

| AMHDU | 0.5 | - | |

| A1 | 0.1 | 0.1 | [17] |

| A9 | 0.1 | 0.1 | [17] |

Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors

| Inhibitor | Species | Dose & Route | Cmax | Tmax (h) | T½ (h) | Bioavailability (%) | Reference(s) |

| TPPU | Cynomolgus Monkey | 0.3 mg/kg, oral | - | - | - | - | [15] |

| Mouse | 0.01 mg/kg, i.v. | - | - | - | - | [18] | |

| Human | 0.1 mg/kg, oral (QD for 9 days) | - | - | 93.9 | - | [19] | |

| t-TUCB | Horse | 1 mg/kg, i.v. | - | - | 24 ± 5 | - | [3][20] |

| AR9281 | Human | 10-1000 mg, oral (single dose) | Dose-dependent | - | 3 - 5 | - | [1] |

| Human | 100-400 mg, oral (every 8h for 7 days) | - | - | - | - | [1][21] | |

| t-AUCB | Mouse | - | - | 0.5 | - | - | [18] |

| Compound 52 | Mouse | - | 65-fold > adamantane (B196018) analogue | - | - | - | [5] |

Structure-Activity Relationship (SAR) of sEH Inhibitors

The majority of potent sEH inhibitors are urea- or amide-based compounds, designed to mimic the transition state of epoxide hydrolysis.[2][22]

Urea-Based Inhibitors

1,3-disubstituted ureas are a well-established class of potent sEH inhibitors.[2] The central urea (B33335) moiety forms crucial hydrogen bonds with key amino acid residues in the active site of sEH.[22] The lipophilicity of the substituents on the urea is a significant factor influencing potency.[2] While bulky hydrophobic groups like adamantane can confer high potency, they often lead to poor solubility and bioavailability.[23] Replacing the adamantyl group with substituted phenyl rings has been a successful strategy to improve pharmacokinetic properties.[23]

Amide-Based Inhibitors

Replacing the urea with an amide functional group can maintain or slightly decrease potency against human sEH while significantly improving physical properties like solubility.[24] The presence of a methylene (B1212753) spacer between a bulky hydrophobic group (like adamantane) and the amide is often crucial for potent inhibition.[24] The nature of the substituents on both sides of the amide bond has been extensively studied to optimize potency and drug-like properties.[25]

Experimental Protocols

A standardized set of in vitro and in vivo assays are employed to characterize sEH inhibitors.

General Experimental Workflow for In Vivo Efficacy Studies

In Vitro sEH Inhibitory Activity Assay (Fluorometric)

This assay is a common method to determine the in vitro potency (IC50) of sEH inhibitors.

-

Principle: The assay utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

-

Materials:

-

Recombinant human or murine sEH

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Test compound (sEH inhibitor)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer, test compound at various concentrations, and recombinant sEH to the wells of a microplate.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Model of Angiotensin II-Induced Hypertension

This model is used to evaluate the antihypertensive effects of sEH inhibitors.[26][27]

-

Animals: Rats or mice.

-

Procedure:

-

Implant osmotic minipumps containing angiotensin II subcutaneously to induce hypertension.

-

Monitor blood pressure using telemetry or tail-cuff plethysmography.

-

Once hypertension is established, administer the sEH inhibitor or vehicle to different groups of animals.

-

Continue to monitor blood pressure throughout the treatment period.

-

At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis (e.g., measurement of EETs and DHETs).

-

-

Endpoints:

-

Change in systolic and diastolic blood pressure.

-

Plasma and tissue levels of the sEH inhibitor.

-

Plasma and tissue ratios of EETs to DHETs.

-

In Vivo Model of Carrageenan-Induced Inflammatory Pain

This model is used to assess the analgesic and anti-inflammatory properties of sEH inhibitors.[5][23]

-

Animals: Rats or mice.

-

Procedure:

-

Inject carrageenan into the paw to induce localized inflammation and hyperalgesia.

-

Administer the sEH inhibitor or vehicle either before or after the carrageenan injection.

-

Measure paw volume (plethysmometry) to assess edema (inflammation).

-

Assess pain response using methods such as the von Frey test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).

-

-

Endpoints:

-

Reduction in paw edema.

-

Increase in paw withdrawal threshold (analgesia).

-

Conclusion

The inhibition of soluble epoxide hydrolase represents a promising therapeutic strategy with broad potential applications. The extensive research into urea- and amide-based inhibitors has yielded compounds with high potency and improved pharmacokinetic profiles. The well-established in vitro and in vivo models for their evaluation provide a robust framework for the continued development of novel sEH inhibitors. As our understanding of the intricate roles of EETs in various signaling pathways deepens, the therapeutic utility of sEH inhibitors is likely to expand, offering new avenues for the treatment of a range of debilitating diseases.

References

- 1. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antiinflammatory effect of laminar flow: the role of PPARgamma, epoxyeicosatrienoic acids, and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. escholarship.org [escholarship.org]

- 20. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. storage.imrpress.com [storage.imrpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Target Identification and Validation of Soluble Epoxide Hydrolase (sEH) Inhibitors

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2] It is a bifunctional protein with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[2] The hydrolase domain is the primary focus of therapeutic inhibition. It metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][3] EETs are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent anti-inflammatory, vasodilatory, analgesic, and organ-protective effects.[1][4]

By inhibiting sEH, the degradation of EETs is prevented, leading to an increase in their endogenous levels.[1] This mechanism has positioned sEH as a promising therapeutic target for a wide range of diseases characterized by underlying inflammation, including hypertension, diabetes, chronic pain, and neurodegenerative disorders like Alzheimer's disease.[1][5][6]

Target Validation: Establishing sEH as a Therapeutic Target

The validation of sEH as a druggable target has been rigorously pursued using potent and selective chemical probes in various preclinical disease models. The core principle of this validation rests on demonstrating that inhibiting sEH's enzymatic activity produces a therapeutic effect by stabilizing beneficial EETs.

Mechanism of Action

The primary mechanism of action for sEH inhibitors is the stabilization of EETs.[4] By blocking the conversion of EETs to DHETs, these inhibitors amplify and prolong the natural anti-inflammatory and protective signaling of EETs.[7] This modulation of the arachidonic acid cascade is central to the therapeutic rationale.[4][8] The increase in the EET/DHET ratio serves as a key biomarker for target engagement, confirming that the inhibitor has reached and acted upon sEH in vivo.[8]

Evidence from Preclinical and Clinical Studies

A substantial body of evidence supports the therapeutic potential of sEH inhibition across multiple disease areas:

-

Cardiovascular Diseases: sEH inhibitors have been shown to lower blood pressure in animal models of hypertension and protect against cardiac hypertrophy and failure.[4][6][8] Genetic studies in humans have linked polymorphisms in the EPHX2 gene to an increased risk for coronary artery disease.[6]

-

Neuroinflammation and Alzheimer's Disease: sEH is upregulated in the brains of Alzheimer's disease (AD) patients and in corresponding animal models.[5] Pharmacological inhibition of sEH in these models has been shown to reduce neuroinflammation, decrease amyloid plaques and tau hyperphosphorylation, and prevent cognitive decline.[5][9]

-

Pain and Inflammation: sEH inhibitors are effective in reducing both inflammatory and neuropathic pain in rodent models.[7][8][10] They work by stabilizing EETs, which have inherent analgesic properties.[7][10]

-

Diabetes and Metabolic Disease: In models of obesity and insulin (B600854) resistance, sEH inhibition has been demonstrated to improve glucose homeostasis and prevent cardiac remodeling.[4] Several sEH inhibitors, such as AR9281 and GSK2256294, have entered clinical trials for indications including hypertension, diabetes, and chronic pain.[2][5]

Off-Target Considerations

For rigorous target validation, potential off-target effects of inhibitors must be evaluated. Key off-targets monitored during the development of sEH inhibitors include microsomal epoxide hydrolase (mEH) and CYP enzymes (particularly CYP2C8 and CYP2C9) that are involved in EET production.[8] The use of multiple, structurally distinct inhibitors helps confirm that the observed biological effects are due to on-target sEH inhibition and not an artifact of a specific chemical scaffold.[5]

Quantitative Data: Inhibitor Potency

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). A lower value indicates a more potent inhibitor. The following tables summarize the potency of several well-characterized sEH inhibitors against the human enzyme.

| Inhibitor | Chemical Class | Human sEH IC₅₀ (nM) | Human sEH Kᵢ (nM) | Reference(s) |

| TPPU | Amide | ~1.3 - 3 | ~0.8 | [2][11] |

| t-AUCB | Urea | 1.3 | - | [2] |

| AR9281 | Urea | ~20 - 40 | - | [8] |

| DCU | Urea | ~20 - 40 | Low nM | [2] |

| AUDA | Urea | ~3 - 6 | Low nM | [2][8] |

| GSK2256294 | - | - | - | In clinical trials, potent[2] |

| Ciclesonide | Glucocorticoid | 100 | - | [12] |

| SC-75741 | NF-κB Inhibitor | <10 | - | [12] |

Note: IC₅₀ values can vary between studies depending on assay conditions.

Signaling Pathways Modulated by sEH Inhibition

Inhibition of sEH elevates EET levels, which in turn modulate several downstream signaling pathways to exert their beneficial effects.

Arachidonic Acid Cascade

sEH is a key regulator within the cytochrome P450 branch of the arachidonic acid cascade. Its inhibition shifts the balance from the production of less active DHETs towards the accumulation of protective EETs.

Downstream Anti-Inflammatory Signaling

Elevated EETs resulting from sEH inhibition influence multiple pathways to reduce inflammation. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. EETs can also exert effects through PPARγ and GSK3β signaling.[7][13]

Experimental Protocols for Target Validation

Validating sEH as a therapeutic target involves a series of well-defined experimental procedures, from initial screening to in vivo efficacy studies.

Protocol 1: In Vitro sEH Inhibitor Screening Assay (Fluorescence-based)

This high-throughput assay is used to determine the IC₅₀ of potential inhibitors by measuring the enzymatic activity of recombinant sEH.[14]

Objective: To quantify the potency of a test compound in inhibiting sEH activity.

Materials:

-

Recombinant human sEH (hsEH)

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, with 0.1 mg/mL Bovine Serum Albumin (BSA)

-

Test compounds (inhibitors) dissolved in DMSO

-

Substrate: Cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or similar fluorogenic substrate.

-

384-well black microplates

-

Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells for positive control (a known potent sEH inhibitor, e.g., AUDA) and negative control (DMSO vehicle).

-

Enzyme Addition: Dilute recombinant hsEH in assay buffer to the desired concentration. Add the enzyme solution (e.g., 100 µL) to all wells.

-

Pre-incubation: Incubate the plate at 30°C for 5-15 minutes to allow the inhibitors to bind to the enzyme.[15][16]

-

Reaction Initiation: Prepare the substrate solution in assay buffer. Add the substrate solution (e.g., 100 µL) to all wells to start the reaction. The final substrate concentration should be at or near its Kₘ value.[16]

-

Fluorescence Reading: Immediately place the plate in a fluorescence reader. Monitor the increase in fluorescence over time (kinetic read) at 30°C. The sEH enzyme hydrolyzes the substrate, releasing a fluorescent product.

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).

-

Plot % Inhibition versus the logarithm of inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]

-

Protocol 2: In Vivo Target Engagement via Oxylipin Profiling

This protocol validates that an sEH inhibitor is active in vivo by measuring its effect on the endogenous substrates (EETs) and products (DHETs) of the enzyme in biological samples.

Objective: To measure the EET/DHET ratio in plasma or tissue samples from animals treated with an sEH inhibitor.

Materials:

-

LC-MS/MS system

-

Solid Phase Extraction (SPE) cartridges

-

Internal standards (deuterated EETs and DHETs)

-

Solvents (Methanol, Acetonitrile, Water, Formic Acid)

-

Plasma or tissue homogenate from control and inhibitor-treated animals

Procedure:

-

Sample Collection: Collect blood (for plasma) or tissues from animals at a specified time point after administration of the vehicle or sEH inhibitor. Immediately process or flash-freeze samples to prevent lipid degradation.

-

Internal Standard Spiking: Add a known amount of deuterated internal standards to each sample.

-

Lipid Extraction:

-

Precipitate proteins using a cold organic solvent (e.g., acetonitrile).

-

Perform solid-phase extraction (SPE) to isolate the oxylipin fraction from the more complex biological matrix.

-

-

LC-MS/MS Analysis:

-

Reconstitute the extracted lipids in an appropriate solvent.

-

Inject the sample onto a reverse-phase C18 column connected to the mass spectrometer.

-

Use a gradient elution to separate the different EET regioisomers and their corresponding DHETs.

-

Detect and quantify the lipids using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each EET and DHET by comparing its peak area to that of its corresponding internal standard.

-

Calculate the ratio of the sum of all EETs to the sum of all DHETs (ΣEETs/ΣDHETs).

-

Compare the ratios between the vehicle-treated and inhibitor-treated groups. A significant increase in the ratio in the treated group confirms in vivo target engagement.[8][10]

-